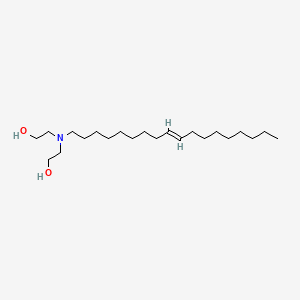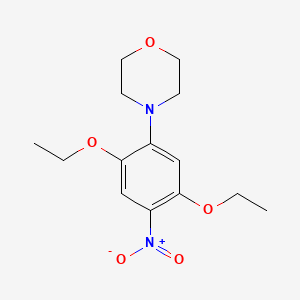
N,N'-bis(2,2,6,6-tétraméthylpipéridin-4-yl)hexane-1,6-diamine;4-(4,6-dichloro-1,3,5-triazin-2-yl)morpholine
Vue d'ensemble
Description
N,N'-bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine;4-(4,6-dichloro-1,3,5-triazin-2-yl)morpholine is a complex polymeric compound. This compound is known for its unique structural properties and its applications in various fields, including chemistry, biology, medicine, and industry. The compound’s structure includes a hexanediamine backbone with tetramethylpiperidinyl and morpholinyl groups, making it a versatile material for different scientific and industrial applications.
Applications De Recherche Scientifique
N,N'-bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine;4-(4,6-dichloro-1,3,5-triazin-2-yl)morpholine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for synthesizing other complex polymers and materials.
Biology: It is employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: The polymer is investigated for its potential use in creating antimicrobial coatings and wound dressings.
Industry: It is used in the production of high-performance materials, such as coatings, adhesives, and sealants.
Mécanisme D'action
Target of Action
It is known that this compound is an important intermediate for producing hindered amine light stabilizers (hals) , which are commonly used to improve the performance of plastics in strong light environments .
Mode of Action
It is synthesized through a continuous-flow process where the starting material 1,6-hexanediamine (hmda) mixes with 2,2,6,6-tetramethyl-4-piperidinone (taa), and reacts with hydrogen in a micro fixed-bed reactor packed with a 5% pt/c catalyst .
Biochemical Pathways
As an intermediate for hals, it likely plays a role in the stabilization of polymers against degradation caused by exposure to light .
Result of Action
As an intermediate for hals, it likely contributes to the overall stability and longevity of plastics exposed to strong light environments .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N'-bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine;4-(4,6-dichloro-1,3,5-triazin-2-yl)morpholine involves several steps:
Starting Materials: The primary starting materials include 1,6-hexanediamine, 2,2,6,6-tetramethyl-4-piperidinol, and 2,4-dichloro-6-(4-morpholinyl)-1,3,5-triazine.
Reaction Conditions: The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired polymerization. Solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often used to facilitate the reactions.
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale reactors and precise control of reaction parameters. The process includes:
Polymerization: The polymerization reaction is initiated by mixing the starting materials in the presence of a catalyst. The reaction is maintained at a specific temperature and pressure to achieve the desired polymer length and properties.
Purification: The resulting polymer is purified using techniques such as precipitation, filtration, and drying to remove any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
N,N'-bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine;4-(4,6-dichloro-1,3,5-triazin-2-yl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be used to modify the polymer’s properties by reducing specific functional groups.
Substitution: Substitution reactions involve replacing one functional group with another, allowing for the customization of the polymer’s properties.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reducing Agents: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution Reagents: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized polymer derivatives, while substitution reactions can produce polymers with different functional groups.
Comparaison Avec Des Composés Similaires
N,N'-bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine;4-(4,6-dichloro-1,3,5-triazin-2-yl)morpholine can be compared with other similar compounds:
-
Similar Compounds
- 1,6-Hexanediamine-based polymers with different substituents.
- Polymers containing piperidinyl and morpholinyl groups.
- Triazine-based polymers with varying functional groups.
-
Uniqueness: : The unique combination of hexanediamine, tetramethylpiperidinyl, and morpholinyl groups in this polymer provides distinct properties, such as enhanced stability, biocompatibility, and versatility in applications.
This detailed article provides a comprehensive overview of N,N'-bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine;4-(4,6-dichloro-1,3,5-triazin-2-yl)morpholine, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
IUPAC Name |
N,N'-bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine;4-(4,6-dichloro-1,3,5-triazin-2-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H50N4.C7H8Cl2N4O/c1-21(2)15-19(16-22(3,4)27-21)25-13-11-9-10-12-14-26-20-17-23(5,6)28-24(7,8)18-20;8-5-10-6(9)12-7(11-5)13-1-3-14-4-2-13/h19-20,25-28H,9-18H2,1-8H3;1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSOQEHPVNDFMMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NCCCCCCNC2CC(NC(C2)(C)C)(C)C)C.C1COCCN1C2=NC(=NC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H58Cl2N8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
82451-48-7 | |
| Record name | 1,6-Hexanediamine, N1,N6-bis(2,2,6,6-tetramethyl-4-piperidinyl)-, polymer with 2,4-dichloro-6-(4-morpholinyl)-1,3,5-triazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82451-48-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID90941433 | |
| Record name | N~1~,N~6~-Bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine--2,4-dichloro-6-(morpholin-4-yl)-1,3,5-triazine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90941433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
629.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82451-48-7, 196696-80-7 | |
| Record name | 1,6-Hexanediamine, N1,N6-bis(2,2,6,6-tetramethyl-4-piperidinyl)-, polymer with 2,4-dichloro-6-(4-morpholinyl)-1,3,5-triazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082451487 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,6-Hexanediamine, N1,N6-bis(2,2,6,6-tetramethyl-4-piperidinyl)-, polymer with 2,4-dichloro-6-(4-morpholinyl)-1,3,5-triazine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N~1~,N~6~-Bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine--2,4-dichloro-6-(morpholin-4-yl)-1,3,5-triazine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90941433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Propanamine, 3-[2-(dimethylamino)ethoxy]-N,N-dimethyl-](/img/structure/B1583392.png)










![Benzo[b]naphtho[1,2-d]furan](/img/structure/B1583413.png)

